molecular formula C13H12ClNO2 B2515268 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid CAS No. 335209-41-1

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Cat. No.: B2515268
CAS No.: 335209-41-1
M. Wt: 249.69
InChI Key: SMDDZIZWJYBWSI-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position and a 2,5-dimethyl-pyrrol-1-yl group at the 2-position of the benzoic acid core

Scientific Research Applications

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-thiazol-2-yl-pyridine to obtain 4-(5-bromo-thiazol-2-yl)-pyridine. This intermediate can then be reacted with 2,5-dimethyl-pyrrole to yield 5-Bromo-2-(2,5-dimethyl-pyrrol-1-yl)-thiazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.

Mechanism of Action

The mechanism by which 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids and pyrrole derivatives, such as:

  • 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-thiazole
  • 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-pyridine

Uniqueness

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(14)5-6-11(12)13(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDDZIZWJYBWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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